molecular formula C10H13NS2 B8637651 Methyl (4-ethylphenyl)carbamodithioate

Methyl (4-ethylphenyl)carbamodithioate

Cat. No.: B8637651
M. Wt: 211.4 g/mol
InChI Key: JZJKHUBEFNGJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-ethylphenyl)carbamodithioate is a chemical compound of interest in several research fields, particularly due to its carbamodithioate (dithiocarbamate) functional group. Dithiocarbamates are known to exhibit activity in biological systems, with research indicating they can influence mitochondrial function . Studies have shown that some dithiocarbamate derivatives can affect the mitochondrial respiration chain, potentially leading to the uncoupling of oxidative phosphorylation and inhibition of the electron transport chain . This mechanism makes such compounds valuable tools for researchers investigating cellular metabolism, energy production, and neurotoxicity. The carbamate and dithiocarbamate groups are recognized as valuable motifs in medicinal chemistry due to their proteolytic stability and ability to mimic peptide bonds, which can enhance a compound's ability to penetrate cell membranes and interact with biological targets . Researchers may explore this compound as a building block in drug discovery or as a probe for studying biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H13NS2

Molecular Weight

211.4 g/mol

IUPAC Name

methyl N-(4-ethylphenyl)carbamodithioate

InChI

InChI=1S/C10H13NS2/c1-3-8-4-6-9(7-5-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

JZJKHUBEFNGJSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)SC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares substituents, synthesis routes, and applications of Methyl (4-ethylphenyl)carbamodithioate with analogs:

Compound Name Substituent on Phenyl Ring Synthesis Method Key Applications/Findings Evidence Source
This compound 4-Ethyl Likely S-arylation or alkylation Not explicitly stated; inferred from analogs N/A
Methyl (4-methoxyphenyl)carbamodithioate 4-Methoxy Condensation with hydrazonoyl chloride Intermediate for 1,3,4-thiadiazoles
Methyl (4-(benzo[d]oxazol-2-yl)phenyl)carbamodithioate 4-Benzooxazolyl Reaction of thio-methyl group with amines Antibacterial agents (TO1-TO6 series)
Methyl N-methyl-N-(4-methylphenyl)carbamodithioate 4-Methyl, N-methyl S-methylation of thiourea with CH₃I Industrial use; safety data documented
Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamodithioate 4-Cyano, 3-CF₃ Parent drug impurity synthesis Used in Enzalutamide impurity studies

Key Observations:

  • Substituent Electronic Effects: The 4-ethyl group is electron-donating, enhancing the electron density of the phenyl ring compared to electron-withdrawing groups (e.g., -CF₃ in ). This may influence reactivity in cross-coupling reactions or binding interactions in biological systems.
  • Synthetic Flexibility: Methoxy and benzooxazolyl derivatives () are synthesized via nucleophilic substitution or condensation, whereas trifluoromethyl/cyano analogs require specialized reagents for introducing strong electron-withdrawing groups .
  • Biological Activity: Benzooxazolyl derivatives exhibit antibacterial activity due to the heterocyclic moiety , while methoxyphenyl analogs serve as intermediates for antifungal thiadiazoles . The ethyl group’s role in bioactivity remains underexplored but may offer a balance between hydrophobicity and steric bulk.

Physicochemical Properties

  • Spectroscopic Data: NMR shifts for ethyl groups (e.g., δ ~1.2 ppm for CH₃ and δ ~2.6 ppm for CH₂ in ¹H-NMR) differ markedly from methoxy (δ ~3.8 ppm) or trifluoromethyl (δ ~120-130 ppm in ¹³C-NMR) groups, aiding structural characterization .

Preparation Methods

Base-Mediated Reaction with Carbon Disulfide

The most common route involves reacting 4-ethylaniline with carbon disulfide (CS₂) in the presence of a base to form the intermediate dithiocarbamate salt. Sodium hydroxide or potassium hydroxide is typically used to deprotonate the amine, facilitating nucleophilic attack on CS₂.

Procedure :

  • Dithiocarbamate Formation :

    • 4-Ethylaniline (1.0 equiv) is dissolved in ethanol or aqueous NaOH.

    • CS₂ (1.2–2.0 equiv) is added dropwise at 0–5°C to minimize side reactions.

    • The mixture is stirred for 2–4 hours, yielding sodium (4-ethylphenyl)dithiocarbamate.

  • Methylation :

    • The dithiocarbamate salt is treated with methyl iodide (1.1 equiv) or dimethyl sulfate in a polar solvent (e.g., DMF, THF).

    • Reaction conditions: 40–60°C for 4–8 hours.

Key Data :

ParameterValueSource
Yield (Methylation)68–85%
Optimal Temperature50°C
SolventDMF

Mechanistic Insight :
The base abstracts a proton from 4-ethylaniline, generating a nucleophilic amine that attacks CS₂ to form the dithiocarbamate anion. Subsequent alkylation with methyl iodide proceeds via an SN2 mechanism.

One-Pot Electrochemical Synthesis

Direct Oxidation of Amines

An electrochemical method avoids toxic reagents by oxidizing 4-ethylaniline and CS₂ in a single step. This approach uses a platinum anode and stainless-steel cathode in an undivided cell.

Procedure :

  • 4-Ethylaniline (1.0 equiv) and CS₂ (2.0 equiv) are dissolved in acetonitrile with tetrabutylammonium bromide (TBAB) as the electrolyte.

  • A constant current (10 mA/cm²) is applied for 6–12 hours at room temperature.

Key Data :

ParameterValueSource
Yield72–78%
Faradaic Efficiency65%

Advantages :

  • Eliminates need for alkylating agents.

  • Environmentally friendly with minimal waste.

Phosgene-Free Desulfurization

Using Phenyl Chlorothionoformate

This method replaces hazardous phosgene with phenyl chlorothionoformate for desulfurization. The two-step process ensures higher safety profiles.

Procedure :

  • Dithiocarbamate Synthesis :

    • 4-Ethylaniline reacts with CS₂ and NaOH to form the sodium salt.

  • Desulfurization :

    • Phenyl chlorothionoformate (1.1 equiv) is added to the salt in dichloromethane.

    • Stirring at 25°C for 3 hours yields methyl (4-ethylphenyl)carbamodithioate.

Key Data :

ParameterValueSource
Yield63–70%
Purity>95% (HPLC)

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. This method is ideal for high-throughput applications.

Procedure :

  • 4-Ethylaniline, CS₂, and methyl iodide are mixed in DMSO.

  • Irradiated at 100°C for 15–20 minutes.

Key Data :

ParameterValueSource
Yield80–88%
Time20 minutes

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)ScalabilityToxicity Concerns
Base-Mediated68–85HighModerate (CS₂)
Electrochemical72–78ModerateLow
Phenyl Chlorothionoformate63–70HighLow
Microwave80–88HighModerate (DMSO)

Optimization Strategies :

  • Solvent Choice : DMF enhances methylation efficiency due to its high polarity.

  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in electrochemical methods .

Q & A

Q. What precautions are necessary when handling carbon disulfide during synthesis?

  • Methodological Answer : Use CS₂ in a fume hood due to its volatility (BP: 46°C) and flammability. Quench excess CS₂ with aqueous NaOH to form non-volatile dithiocarbamates, as described in ’s workup steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.